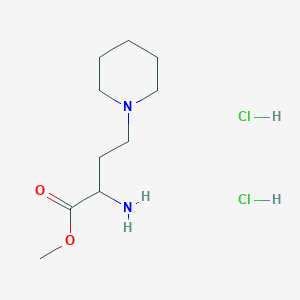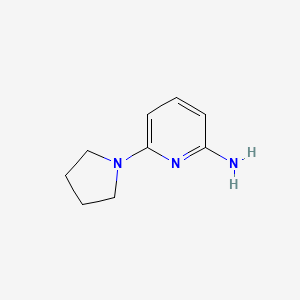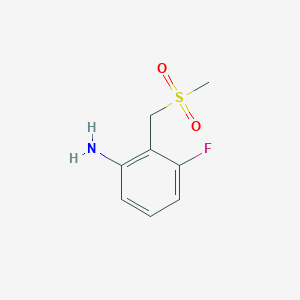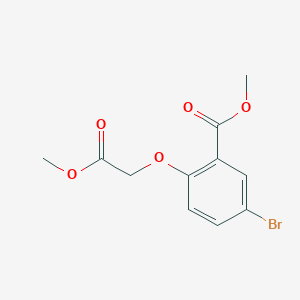
2-Fluor-5-(2-Methoxyethoxy)phenylboronsäure
Übersicht
Beschreibung
2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is a chemical compound with the molecular formula C9H12BFO4 . It is a solid substance with a white to yellow color .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid consists of a phenyl ring substituted with a fluoro group, a methoxyethoxy group, and a boronic acid group .Chemical Reactions Analysis
2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid can be involved in various chemical reactions. For instance, it can participate in Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches .Physical And Chemical Properties Analysis
2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is a solid substance with a white to yellow color . It has a melting point of 195°C to 196°C . The molecular weight of the compound is 169.95 g/mol .Wissenschaftliche Forschungsanwendungen
Glucose-sensitive Hydrogele
2-Fluor-5-(2-Methoxyethoxy)phenylboronsäure: wird bei der Herstellung von glucose-sensitiven Hydrogelen verwendet. Diese Hydrogele sind so konzipiert, dass sie auf Glucosespiegel reagieren, was sie zu potenziellen Kandidaten für Insulin-Abgabesysteme im Diabetesmanagement macht . Die dynamische kovalente Chemie von Phenylboronsäurederivaten ermöglicht die kontrollierte Freisetzung von blutzuckersenkenden Medikamenten, wie Insulin, als Reaktion auf schwankende Glucosespiegel.
Boronat-Affinitätsmaterialien (BAMs)
Diese Verbindung ist integraler Bestandteil der Synthese von BAMs, die zunehmend für die Trennung, Sensorik, Bildgebung, Diagnostik und Medikamentenabgabe verwendet werden . BAMs erkennen selektiv cis-diolhaltige Moleküle durch eine reversible kovalente Reaktion, die pH-abhängig ist. Diese Eigenschaft ist besonders nützlich für die Entwicklung von pH-responsiven Materialien.
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Die Boronsäuregruppe von This compound ist von entscheidender Bedeutung bei Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktionen sind ein Eckpfeiler der organischen Synthese und ermöglichen die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für die Herstellung komplexer organischer Verbindungen unerlässlich sind.
Molekulare Schalter
Forscher verwenden diese Verbindung bei der Synthese von molekularen Schaltern, insbesondere bei der Bildung von 9,10-Diarylanthracenen . Diese Schalter finden Anwendung in der molekularen Elektronik, wo sie ihre Konfiguration als Reaktion auf äußere Reize ändern können.
Friedel-Crafts-Alkylierungsreaktionen
This compound: wird in Friedel-Crafts-Alkylierungsreaktionen verwendet . Diese Art von Reaktion wird verwendet, um Alkylgruppen in ein aromatisches System einzuführen, was ein grundlegender Schritt bei der Synthese verschiedener aromatischer Verbindungen ist.
Funktionalisierung durch Lithiierung
Die Verbindung dient als Reaktant für die Funktionalisierung durch Lithiierung, gefolgt von einer Reaktion mit Elektrophilen . Dieser Prozess wird verwendet, um funktionelle Gruppen in aromatische Verbindungen einzuführen, wodurch ihre Reaktivität und Nützlichkeit in der weiteren chemischen Synthese verbessert wird.
Konjugierte Additionsreaktionen
Sie ist auch ein Reaktant in selektiven, Rhodium-katalysierten konjugierten Additionsreaktionen . Diese Reaktionen sind wichtig für die Bildung von asymmetrischen Verbindungen, die eine bedeutende Rolle in der pharmazeutischen Industrie spielen.
Antitumormittel
Schließlich wird This compound zur Herstellung von Inhibitoren des Kinesin-Spindelproteins (KSP) verwendet . Diese Inhibitoren haben einen potenziellen Einsatz als Antitumormittel und stellen einen wichtigen Forschungsbereich in der Krebstherapie dar.
Safety and Hazards
2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .
Wirkmechanismus
are a class of compounds that are widely used in organic synthesis. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds - a key process in the synthesis of many organic compounds. In these reactions, phenylboronic acids act as the boron component, which couples with a halide or pseudohalide compound in the presence of a palladium catalyst .
Eigenschaften
IUPAC Name |
[2-fluoro-5-(2-methoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO4/c1-14-4-5-15-7-2-3-9(11)8(6-7)10(12)13/h2-3,6,12-13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTSUCLMSXRPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCCOC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1456079.png)
![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1456081.png)
![2-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridin-4-amine](/img/structure/B1456082.png)


![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456088.png)
![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456090.png)

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride](/img/structure/B1456095.png)




